molecular formula C17H12ClNO2 B14967257 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one

4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one

Cat. No.: B14967257
M. Wt: 297.7 g/mol
InChI Key: GDOGSFJWIVSVBQ-GDNBJRDFSA-N
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Description

4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a chlorobenzylidene group and a p-tolyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with p-tolylamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzylidene group.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxazole derivatives with additional functional groups.

    Reduction: Reduced benzylidene derivatives.

    Substitution: Substituted oxazole compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one
  • 4-(2-Fluorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one
  • 4-(2-Methylbenzylidene)-2-(p-tolyl)oxazol-5(4H)-one

Uniqueness

4-(2-Chlorobenzylidene)-2-(p-tolyl)oxazol-5(4H)-one is unique due to the presence of the chlorobenzylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

(4Z)-4-[(2-chlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C17H12ClNO2/c1-11-6-8-12(9-7-11)16-19-15(17(20)21-16)10-13-4-2-3-5-14(13)18/h2-10H,1H3/b15-10-

InChI Key

GDOGSFJWIVSVBQ-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3Cl)/C(=O)O2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3Cl)C(=O)O2

Origin of Product

United States

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